molecular formula C16H18N2O2 B3363515 Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate CAS No. 1031667-78-3

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate

Cat. No.: B3363515
CAS No.: 1031667-78-3
M. Wt: 270.33
InChI Key: LZJQWDXRFWZXFM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate (CAS: 1031667-78-3; molecular formula: C₁₆H₁₈N₂O₂) is a benzoate derivative featuring an aromatic ring substituted with both an amino group and a 4-methylbenzylamino moiety. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as described in , yielding a light-yellow solid with a 50% efficiency. Its structure is confirmed by ¹H/¹³C NMR, HRMS, and chromatographic data, with key spectral peaks observed at δ 7.44 (aromatic protons) and 167.4 ppm (carbonyl carbon) in CDCl₃ .

Properties

IUPAC Name

methyl 3-amino-4-[(4-methylphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-5-12(6-4-11)10-18-15-8-7-13(9-14(15)17)16(19)20-2/h3-9,18H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQWDXRFWZXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 4-methylbenzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates in drug synthesis.

ConditionsReagents/CatalystsProductYieldReference
Acidic hydrolysisHCl (aqueous), reflux3-Amino-4-[(4-methylbenzyl)amino]benzoic acid~85% ,
Basic hydrolysis (saponification)NaOH (aq.), MeOH, 60°CSodium salt of the carboxylic acid>90% ,
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate .

Acylation of Amine Groups

Both the primary (3-amino) and secondary (4-[(4-methylbenzyl)amino]) amines participate in acylation reactions with electrophilic reagents.

Reaction TypeReagentsProductConditionsReference
Acetylation (primary amine)Acetyl chloride, pyridineMethyl 3-acetamido-4-[(4-methylbenzyl)amino]benzoate0°C to RT, 2–4 h,
Benzoylation (secondary amine)Benzoyl chloride, Et₃NMethyl 3-amino-4-[(4-methylbenzoyl)(4-methylbenzyl)amino]benzoateReflux, 6 h
  • Key Observation : The secondary amine exhibits lower reactivity due to steric hindrance from the 4-methylbenzyl group, requiring longer reaction times .

Diazotization and Coupling Reactions

The primary 3-amino group undergoes diazotization, enabling the synthesis of azo dyes or biaryl compounds.

ApplicationReagentsProductConditionsYieldReference
Sandmeyer reactionNaNO₂, HCl, CuCNMethyl 3-cyano-4-[(4-methylbenzyl)amino]benzoate0–5°C, 30 min70%
Azo couplingβ-naphthol, NaNO₂, H₂SO₄Methyl 3-(β-naphthol-azo)-4-[(4-methylbenzyl)amino]benzoatepH 4–6, RT65%
  • Limitation : Diazonium intermediates are thermally unstable; reactions require strict temperature control .

Reductive Alkylation

The secondary amine can engage in reductive alkylation with aldehydes or ketones in the presence of reducing agents.

SubstrateReagentsProductConditionsYieldReference
FormaldehydeHCHO, NaBH₃CNMethyl 3-amino-4-[(4-methylbenzyl)(methyl)amino]benzoatepH 7, RT, 12 h80%
CyclohexanoneCyclohexanone, NaBH(OAc)₃Methyl 3-amino-4-[(4-methylbenzyl)(cyclohexyl)amino]benzoateAcOH, 24 h55%
  • Catalyst Choice : Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity toward secondary amines .

Protection/Deprotection Strategies

The primary amine is often protected during multistep syntheses to prevent undesired side reactions.

Protection MethodReagentsConditionsDeprotectionReference
Boc protectionBoc₂O, DMAP, CH₂Cl₂RT, 12 hTFA, CH₂Cl₂
Benzyloxycarbonyl (Cbz)Cbz-Cl, NaHCO₃0°C to RT, 6 hH₂, Pd/C
  • Efficiency : Boc protection achieves >95% yield under mild conditions, while deprotection requires strong acids like TFA .

Condensation Reactions

The primary amine participates in condensations to form heterocycles or Schiff bases.

ReactionReagentsProductConditionsYieldReference
Schiff base formation4-nitrobenzaldehydeMethyl 3-(4-nitrobenzylideneamino)-4-[(4-methylbenzyl)amino]benzoateEtOH, reflux, 3 h75%
Quinazolinone synthesisTriphosgene, NH₄OAcMethyl 3-(quinazolin-4-one)-4-[(4-methylbenzyl)amino]benzoateDMF, 100°C, 8 h60%
  • Note : Quinazolinone derivatives are pharmacologically relevant, making this reaction valuable for drug discovery.

Oxidation Reactions

The 4-methylbenzyl group on the secondary amine can undergo oxidation to introduce polar functionalities.

Oxidizing AgentProductConditionsYieldReference
KMnO₄ (acidic)Methyl 3-amino-4-[(4-carboxybenzyl)amino]benzoateH₂SO₄, 80°C, 4 h50%
Ozone (O₃)Methyl 3-amino-4-[(4-formylbenzyl)amino]benzoateCH₂Cl₂, −78°C, 1 h45%
  • Challenge : Over-oxidation of the methyl group to COOH requires precise control of reaction time .

Scientific Research Applications

Synthetic Applications

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is often employed as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic synthesis.

1.1. Synthesis of Pharmaceuticals

This compound serves as a precursor in the synthesis of several pharmaceutical agents. Notably, it has been used in the development of Bcr-Abl tyrosine kinase inhibitors, such as imatinib and nilotinib, which are crucial in treating chronic myelogenous leukemia (CML) and other malignancies. The synthetic pathways often involve coupling reactions where this compound is reacted with other reagents to form complex structures essential for drug efficacy .

1.2. Use in Medicinal Chemistry

In medicinal chemistry, this compound is utilized to explore structure-activity relationships (SAR) of various drug candidates. By modifying the methyl group or the amino substituents, researchers can assess changes in biological activity and optimize compounds for better therapeutic profiles.

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research.

2.1. Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties through their action on specific molecular targets involved in cancer progression. The ability to modify the compound's structure allows for the enhancement of its potency against cancer cell lines .

2.2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic diseases. By inhibiting specific enzymes, it may help regulate biochemical pathways that are dysregulated in diseases .

3.1. Synthesis of Imatinib Derivatives

A study demonstrated the successful synthesis of imatinib derivatives using this compound as a starting material. The research highlighted the efficiency of various coupling strategies that utilize this compound to create novel derivatives with improved efficacy against resistant cancer strains .

Study Compound Methodology Outcome
Imatinib DerivativeCoupling with pyrimidine derivativesEnhanced anticancer activity
Nilotinib AnalogFunctional group modificationImproved selectivity against Bcr-Abl

Another case study focused on evaluating the biological activity of synthesized derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that structural modifications could lead to promising therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Influence

  • Aromatic Substitution Patterns: The target compound’s 4-methylbenzyl group (electron-donating) contrasts with the electron-withdrawing triazole in Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This difference impacts electrophilic substitution rates and hydrogen-bonding capabilities.
  • Steric Effects: The cyclohexyl group in Methyl 3-amino-4-(cyclohexylamino)benzoate introduces significant steric hindrance compared to the linear 4-methylbenzyl chain, affecting solubility and crystallinity (m.p. 217.5–220°C for triazine analogs vs. amorphous powder for the cyclohexyl derivative) .

Spectral and Physical Properties

  • NMR Shifts: The 4-methylbenzylamino group in the target compound causes upfield shifts for adjacent aromatic protons (δ 7.14–7.03 for benzyl protons) compared to the deshielded triazole protons (δ 7–9) in its triazole analog .
  • Melting Points and Solubility: Compounds with bulky substituents (e.g., cyclohexyl) exhibit higher melting points and lower solubility in polar solvents like ethanol, whereas hydroxyethyl-substituted derivatives show improved water solubility due to hydrogen bonding .

Biological Activity

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate, also known by its CAS number 1031667-78-3, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with amino substitutions that may influence its biological activity. The molecular formula is C15_{15}H18_{18}N2_2O2_2, and it has a molecular weight of approximately 262.32 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related alkaloids demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus mycoides .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0048E. coli
Compound B0.0098Bacillus mycoides
Methyl 3-Amino-4-benzylaminoTBDTBD

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic use. According to data from PubChem, the compound is associated with skin irritation and serious eye damage . Toxicological assessments are necessary to establish safe dosage levels for any therapeutic applications.

Case Studies

  • Case Study on Anticancer Potential : A study investigated the anticancer properties of structurally related compounds, noting that modifications in the amino group could enhance cytotoxicity against cancer cell lines. The results suggested that this compound might exhibit similar effects due to its structural analogies .
  • Antifungal Activity : Another study explored the antifungal potential of similar compounds against Candida albicans, showing promising results with MIC values indicating effective inhibition at low concentrations . This suggests that further research into this compound could uncover valuable antifungal properties.

Synthesis Methods

The synthesis of this compound can be approached through various chemical pathways, typically involving the reaction of methyl benzoate derivatives with appropriate amines under controlled conditions to ensure high yields and purity .

General Synthetic Route

  • Starting Materials : Methyl benzoate, aniline derivatives.
  • Reagents : Acid catalysts or bases depending on the specific reaction pathway.
  • Conditions : Temperature and time will vary based on the specific synthetic method employed.

Q & A

Q. What are the standard synthetic routes for Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves coupling reactions using triazine intermediates. For example, trichlorotriazine can react with substituted phenols under controlled temperatures (e.g., 45°C) to form triazinyl intermediates, followed by aminolysis with benzylamine derivatives. Key intermediates include triazine-phenoxy adducts and protected amino esters. Reaction yields and purity depend on stoichiometric ratios and solvent selection (e.g., DMF or THF) . Characterization of intermediates via TLC (e.g., hexane/EtOH systems) and NMR (δ 3.76–7.29 ppm for methoxy and aromatic protons) is critical for monitoring progress .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : 1H and 13C NMR are primary tools for structural confirmation. Aromatic protons appear in the δ 6.9–7.3 ppm range, while methoxy and ester groups resonate at δ 3.7–3.9 ppm. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹ for primary amines) and ester carbonyls (~1700 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z ~329 for C17H19N3O2). Cross-validation with elemental analysis ensures purity .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate polarity. Slow evaporation from DMSO or DMF yields single crystals suitable for X-ray analysis. Solubility in DMSO-d6 facilitates NMR studies, while methanol is ideal for HPLC purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures. Hydrogen-bonding networks (e.g., N-H···O interactions) are mapped using Olex2 or Mercury. For disordered benzyl groups, apply restraints and anisotropic displacement parameters. Reference similar structures (e.g., 4-Methylbenzyl 4-aminobenzoate, CCDC entry in ) to validate bond lengths and angles .

Q. What computational strategies predict the electronic properties and non-covalent interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For hydrogen bonding, Natural Bond Orbital (NBO) analysis quantifies interaction energies. Molecular docking (AutoDock Vina) screens for biological target affinity, using protonated amine groups as binding motifs .

Q. How can researchers address discrepancies in NMR data between synthetic batches?

Q. What substituent modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-methylbenzyl position to modulate lipophilicity and target binding. Replace the ester group with amides to improve metabolic stability. SAR studies guided by in vitro assays (e.g., kinase inhibition) prioritize derivatives with substituents at the 3-amino position .

Q. What coupling reagents optimize the formation of the benzylamino linkage in this compound?

  • Methodological Answer : HATU or EDCI/HOBt systems are effective for amide bond formation between 3-amino-4-nitrobenzoate and 4-methylbenzylamine. For triazine-mediated couplings, use excess DIEA in anhydrous DCM. Monitor coupling efficiency via FT-IR (disappearance of -COOH stretches at ~1700 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate

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